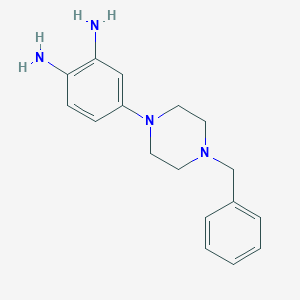![molecular formula C22H21ClN2OS B2917299 4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 343373-61-5](/img/structure/B2917299.png)
4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (4-CPMTQ) is a novel synthetic compound with potential therapeutic applications. It is a member of the quinazoline family of compounds, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral properties. 4-CPMTQ has been found to possess a wide range of biological activities, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 4-CPMTQ has been shown to have anti-cancer and anti-viral properties.
Applications De Recherche Scientifique
Antituberculosis Activity
Quinazoline derivatives have been synthesized and evaluated for their antituberculosis activity. Notably, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of quinazoline compounds in developing antituberculosis agents. The cytotoxic effects of these compounds were also evaluated, showing no toxic effects against mouse fibroblasts, indicating their safety profile for further investigation (Selvam Chitra et al., 2011).
Anti-inflammatory and Analgesic Agents
Quinazoline derivatives have been synthesized and characterized for their potential as anti-inflammatory and analgesic agents. The evaluation of novel 4(3H)-quinazolinone derivatives for anti-inflammatory and analgesic activities revealed promising results, underscoring the versatility of quinazoline scaffolds in medicinal chemistry (A. A. Farag et al., 2012).
Antioxidant Activity
Research on quinazoline derivatives has extended to their evaluation as antioxidant agents. The synthesis and characterization of new quinazolines as potential antimicrobial agents have been explored, with some derivatives screened for their antibacterial and antifungal activities. This research opens avenues for the use of quinazoline compounds in combating microbial infections and potentially as antioxidant additives for various applications (N. Desai et al., 2007).
Environmental Applications
Quinazoline derivatives have also found applications in environmental science, particularly in the treatment of organic pollutants. The utilization of redox mediators in conjunction with oxidoreductive enzymes for the degradation of recalcitrant compounds in wastewater treatment highlights the environmental significance of these compounds. Such applications demonstrate the potential of quinazoline derivatives in enhancing the efficiency of enzymatic degradation processes for a cleaner environment (Maroof Husain & Q. Husain, 2007).
Propriétés
IUPAC Name |
4-(3-chlorophenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-9-11-16(12-10-15)14-27-22-24-20-8-3-2-7-19(20)21(25-22)26-18-6-4-5-17(23)13-18/h4-6,9-13H,2-3,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKLIGJVVDVBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2917216.png)

![4-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2917218.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917223.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)
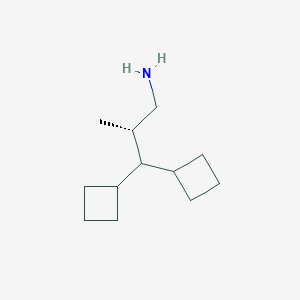
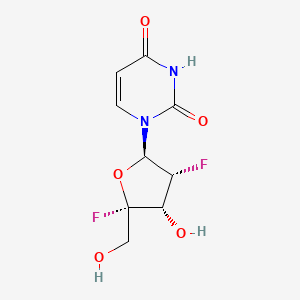
![2-(2-ethoxy-2-oxoethyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2917232.png)
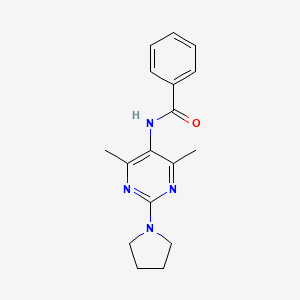
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2917236.png)
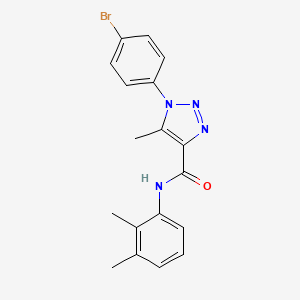
![2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2917238.png)
